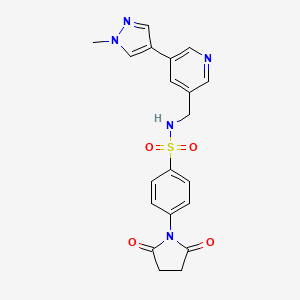

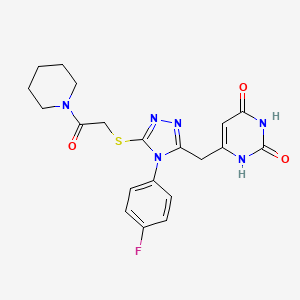

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities, including inhibition of carbonic anhydrase enzymes and potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer . The specific structure of this compound suggests it may interact with various biological targets due to the presence of a pyrazole ring, which is often associated with anti-inflammatory and analgesic properties, and a pyridine ring, which can confer additional pharmacological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of sulfonamides with various aldehydes or ketones. For instance, the synthesis of related compounds has been reported using key intermediates like hydrazinobenzenesulfonamide and substituted benzaldehydes . Another approach involves the condensation of carboxaldehydes with sulfadiazine . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is a common feature in all the compounds described in the provided papers . The planarity or non-planarity of the molecule, as well as the presence of intramolecular hydrogen bonds, can significantly influence the biological activity and interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including cyclization, hydrolysis, and decarboxylation, as part of their synthesis or modification . The presence of reactive functional groups such as the pyrazole and pyridine rings also suggests that these compounds could participate in additional chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, including solubility, stability, and drug-likeness, are crucial for their potential therapeutic application. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT can be used to predict these properties and optimize the compounds for better pharmacokinetic profiles . The antimicrobial and cytotoxic activities of these compounds are often evaluated in vitro, providing insights into their potential as therapeutic agents .

Relevant Case Studies

Several of the papers provided include case studies of the biological evaluation of benzenesulfonamide derivatives. For example, some derivatives have been tested for their cytotoxicity against cancer cell lines and their ability to inhibit carbonic anhydrase enzymes, which are relevant targets for anticancer and diuretic drugs . The antimicrobial activities of these compounds have also been explored, with some showing promising results against bacterial and fungal pathogens .

Applications De Recherche Scientifique

Anticancer Activity

Several studies have explored the anticancer potential of benzenesulfonamide derivatives, demonstrating promising activity against various cancer cell lines. For instance, novel N-(Guanidinyl)benzenesulfonamides, incorporating pyrazole, pyrimidine, and pyridine moieties, have shown significant anticancer activity against human breast tumor cell lines (MCF7), with IC50 values indicating potent inhibitory effects (Ghorab, El-Gazzar, & Alsaid, 2014). Furthermore, derivatives containing pyrazolopyrimidine exhibited potent cytotoxic activity, indicating their potential as novel anticancer agents (Hassan et al., 2017).

Enzyme Inhibition

Compounds featuring the benzenesulfonamide moiety have been evaluated for their ability to inhibit carbonic anhydrase (CA) enzymes, which are implicated in various physiological and pathological processes. Research has identified novel benzenesulfonamides that effectively inhibit human carbonic anhydrase isoforms, showcasing potential for therapeutic applications in diseases where CA activity is dysregulated (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).

Antimicrobial and Antiviral Activities

The antimicrobial potential of benzenesulfonamide derivatives has also been a subject of interest. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Chandak et al., 2013). Additionally, research into the anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives has revealed their efficacy against the chloroquine-resistant clone W2 of Plasmodium falciparum, suggesting potential for antimalarial drug development (Silva et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, benzenesulfonamide derivatives have been investigated for their utility in corrosion inhibition. A study on a novel azopyrazole-benzenesulfonamide derivative demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, indicating potential industrial applications (Mostfa et al., 2020).

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-24-13-16(12-22-24)15-8-14(9-21-11-15)10-23-30(28,29)18-4-2-17(3-5-18)25-19(26)6-7-20(25)27/h2-5,8-9,11-13,23H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXUNOUOXALZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2551709.png)

![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)

![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)

![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)